molecular formula C12H12ClN5O B2928834 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 897615-21-3

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2928834
CAS No.: 897615-21-3
M. Wt: 277.71
InChI Key: HTMJPPJCUUJQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic chemical reagent featuring a tetrazole heterocycle linked to a cyclopropanecarboxamide group. With a molecular formula of C12H12ClN5O and a molecular weight of 261.25, this compound is of significant interest in medicinal chemistry and drug discovery . The 1,5-disubstituted tetrazole ring system is a well-known and valuable scaffold in pharmaceutical research. It is frequently employed as a bioisosteric replacement for a cis-amide bond or carboxylic acid group in peptidomimetics and other drug candidates, which can enhance metabolic stability and modify physicochemical properties . The incorporation of the cyclopropane carboxamide moiety may further influence the compound's three-dimensional conformation and biological interactions. This compound is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory investigations only, such as in vitro assay development or as a building block in synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJPPJCUUJQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C12H14ClN5O
Molecular Weight 273.73 g/mol
CAS Number 920438-43-3

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tetrazole moiety can engage in hydrogen bonding and electrostatic interactions, allowing it to modulate biological pathways effectively. It may act as an inhibitor or modulator of specific enzymatic activities, contributing to its therapeutic potential.

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers significantly. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Analgesic Properties

Preclinical studies have indicated that the compound possesses analgesic effects comparable to traditional pain relief medications. The analgesic mechanism may involve modulation of pain pathways through central nervous system interactions.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of tetrazole compounds, including this compound). Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 16 µg/mL, demonstrating significant antibacterial activity .
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound resulted in a 50% reduction in paw swelling compared to the control group, indicating strong anti-inflammatory properties .
  • Pain Relief Assessment : A study utilizing a thermal tail-flick test showed that the compound produced significant analgesic effects at doses of 10 mg/kg and 20 mg/kg, highlighting its potential as an alternative pain management option .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Effect
This compoundHighSignificantModerate
N-(4-Chlorophenyl)-2-methoxyethanamineModerateLowLow
1-(4-Chlorophenyl)-5-phenyltetrazoleHighModerateHigh

Comparison with Similar Compounds

Data Tables

Table 2: Cyclopropanecarboxamide Analogues

Compound ID Core Structure Key Features Yield (%) NMR Data (δ) Reference
Compound 70 Thiazole, benzo[d][1,3]dioxole Dual methoxy groups 26 12.01 (s, NH), 3.66 (s, OCH₃)
Compound 50 Thiazole, 3-fluorobenzoyl Fluorine substituent 27 7.76–6.82 (m, aromatics)

Key Findings and Implications

Structural Flexibility vs. Rigidity : The cyclopropane ring in the target compound provides rigidity, which may enhance selectivity compared to flexible linkers in Compounds 8 and 42.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.